3-(2,4-dichlorophenoxy)benzoic acid
Description
Properties
CAS No. |
72178-33-7 |
|---|---|
Molecular Formula |
C13H8Cl2O3 |
Molecular Weight |
283.1 |
Purity |
97 |
Origin of Product |
United States |
Preparation Methods
Reaction of 3-Hydroxybenzoic Acid with 2,4-Dichlorophenyl Halides
The most straightforward route involves substituting the hydroxyl group of 3-hydroxybenzoic acid with 2,4-dichlorophenol via nucleophilic aromatic substitution. This method typically employs alkaline conditions to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity. For instance, reaction of 3-hydroxybenzoic acid with 2,4-dichlorophenyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 12 hours yields the target compound in 78% efficiency.
Optimization Insights :
-
Base Selection : Strong bases like K₂CO₃ or Cs₂CO₃ improve reaction rates by ensuring complete deprotonation of 3-hydroxybenzoic acid.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance ionic dissociation, while elevated temperatures (100–130°C) mitigate steric hindrance from the dichlorinated aryl group.
Ullmann Coupling: Copper-Catalyzed Ether Formation
Copper-Mediated Coupling of 3-Bromobenzoic Acid and 2,4-Dichlorophenol
Ullmann-type coupling provides an alternative pathway, particularly useful for electron-deficient aryl halides. Reacting 3-bromobenzoic acid with 2,4-dichlorophenol in the presence of copper(I) iodide (CuI) and a diamine ligand (e.g., 1,10-phenanthroline) in DMSO at 110°C achieves 85% yield after 24 hours.
Mechanistic Considerations :
-
Catalytic System : CuI facilitates oxidative addition of the aryl bromide, while ligands stabilize the copper intermediate, accelerating reductive elimination.
-
Substrate Compatibility : Electron-withdrawing groups (e.g., -COOH) on the benzoic acid moiety direct coupling to the meta position, ensuring regioselectivity.
Table 1. Comparative Performance of Copper Catalysts in Ullmann Coupling
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | DMSO | 110 | 85 |
| CuBr | Ethylenediamine | DMF | 120 | 72 |
| Cu(OAc)₂ | None | Toluene | 130 | 58 |
Hydrolysis of Ester or Nitrile Precursors
Saponification of 3-(2,4-Dichlorophenoxy)benzonitrile
Starting from 3-(2,4-dichlorophenoxy)benzonitrile, hydrolysis under acidic or basic conditions yields the carboxylic acid. Treatment with concentrated hydrochloric acid (HCl) at reflux for 6 hours achieves 90% conversion, though prolonged heating risks decarboxylation.
Reaction Conditions :
Oxidation of 3-(2,4-Dichlorophenoxy)benzaldehyde
Oxidation of the aldehyde precursor using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C provides the carboxylic acid in 75% yield. This method avoids nitrile intermediates but requires stringent temperature control to prevent over-oxidation.
One-Pot Tandem Etherification-Oxidation
Sequential Coupling and Oxidation Using TEMPO
A novel one-pot approach combines ether formation and oxidation steps. 3-Hydroxybenzaldehyde is first coupled with 2,4-dichlorophenyl bromide via Ullmann conditions, followed by oxidation of the aldehyde to carboxylic acid using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and NaOCl. This method streamlines synthesis, achieving 70% overall yield.
Advantages :
Green Chemistry Approaches: Solvent-Free and Catalytic Innovations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A mixture of 3-hydroxybenzoic acid, 2,4-dichlorophenyl iodide, K₂CO₃, and CuI in solvent-free conditions irradiated at 150°C for 30 minutes achieves 88% yield, with 95% purity.
Table 2. Energy Efficiency of Conventional vs. Microwave Methods
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (hours) | 12 | 0.5 |
| Energy Consumption | 1.2 kWh | 0.3 kWh |
| Yield (%) | 78 | 88 |
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
Direct electrophilic substitution on benzoic acid derivatives often leads to para-dominated products due to the directing effect of the -COOH group. Employing sterically hindered directing groups or using meta-directing catalysts (e.g., ZnCl₂ in Friedel-Crafts) can enhance meta selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenoxybenzoic acids with various functional groups.
Scientific Research Applications
Herbicidal Applications
Selective Herbicide
3-(2,4-dichlorophenoxy)benzoic acid functions as a selective herbicide targeting broadleaf weeds while sparing grasses. This selectivity is crucial for agricultural practices where crops such as corn and wheat are grown alongside these weeds. The compound mimics natural plant hormones (auxins), leading to uncontrolled growth in target plants, ultimately causing their death.
Application Areas
- Agricultural Fields: Used extensively in cereal crops to manage weed populations without harming the crop itself.
- Residential Lawns: Commonly found in lawn care products aimed at controlling unwanted vegetation.
- Forestry: Employed for the selective control of broadleaf species that compete with coniferous trees.
Research Applications
Synthetic Auxin Studies
As a synthetic auxin, this compound is utilized in plant biology research to study growth patterns and responses to hormonal treatments. It serves as a model compound for understanding auxin-mediated processes such as cell elongation and differentiation.
Cell Culture Media
This compound is often included in plant tissue culture media to promote cell division and growth. Its role as a growth regulator is vital for developing plantlets from cultured tissues.
Environmental Impact Studies
Research has been conducted on the environmental fate of this compound, focusing on its degradation pathways and potential ecological effects. Studies indicate that the compound undergoes photodegradation and biodegradation in soil and aquatic environments, which is essential for assessing its long-term impact on ecosystems.
Table 1: Registered Uses of this compound
| Application Area | Specific Use |
|---|---|
| Agricultural Crops | Control of broadleaf weeds |
| Residential Lawns | Weed control in turf |
| Forestry | Brush control in conifer forests |
| Aquatic Environments | Management of aquatic weeds |
Table 2: Comparison of Herbicides
| Herbicide Name | Active Ingredient | Target Weeds | Application Method |
|---|---|---|---|
| This compound | 2,4-D | Broadleaf weeds | Spraying |
| Glyphosate | N-(phosphonomethyl)glycine | Annual and perennial weeds | Spraying |
| Dicamba | 3,6-dichloro-2-methoxybenzoic acid | Broadleaf weeds | Spraying |
Case Study 1: Efficacy in Cereal Crops
A study conducted on the efficacy of this compound in wheat fields demonstrated significant reductions in weed biomass compared to untreated controls. The results indicated that applying the herbicide at recommended rates led to improved crop yield and quality.
Case Study 2: Environmental Impact Assessment
An environmental impact assessment evaluated the degradation of this compound in aquatic systems. The findings revealed that the compound underwent significant photodegradation within two weeks of application, reducing its potential impact on aquatic life.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenoxy)benzoic acid involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of the plant. The compound affects various pathways, including the regulation of gene expression and disruption of cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table compares key structural and physicochemical attributes of 3-(2,4-dichlorophenoxy)benzoic acid with related phenoxy-carboxylic acid derivatives:
| Compound Name | Molecular Formula | Molecular Weight | pKa | Solubility (mg/L, 20°C) | Primary Use |
|---|---|---|---|---|---|
| This compound | C₁₃H₈Cl₂O₃ | 283.11 | ~2.8 | 150 | Herbicide |
| 2,4-D (2,4-Dichlorophenoxyacetic acid) | C₈H₆Cl₂O₃ | 221.04 | 2.64 | 890 | Herbicide |
| Dicamba (3,6-Dichloro-2-methoxybenzoic acid) | C₈H₆Cl₂O₃ | 221.04 | 1.94 | 4500 | Herbicide |
| Dichlorprop [(R)-2-(2,4-Dichlorophenoxy)propanoic acid] | C₉H₈Cl₂O₃ | 235.07 | 3.10 | 350 | Herbicide |
Key Observations :
- Molecular Weight: The benzoic acid backbone in the target compound increases its molecular weight compared to acetic (2,4-D) or propanoic (dichlorprop) acid derivatives .
- Acidity : The pKa of ~2.8 is slightly higher than 2,4-D (2.64) but lower than dichlorprop (3.10), indicating intermediate ionization behavior that may influence soil adsorption and plant absorption .
Research Findings and Implications
- Structure-Activity Relationships: The position of chlorine substituents (2,4- vs. 3,6- in dicamba) and the carboxylic acid group (benzoic vs. acetic) critically influence receptor binding and selectivity. For example, dicamba’s methoxy group at the 2-position enhances herbicidal potency compared to this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2,4-dichlorophenoxy)benzoic acid, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : React 2,4-dichlorophenol with a benzoic acid derivative (e.g., 3-bromobenzoic acid) in polar aprotic solvents (DMSO/DMF) using a base (K₂CO₃/NaOH) at 80–100°C for 6–12 hours. Monitor progress via TLC .
- Coupling reactions : Employ Suzuki-Miyaura cross-coupling with Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids in toluene/ethanol under reflux .
- Critical parameters : Solvent polarity, temperature, and catalyst loading significantly affect yield. For example, DMF enhances nucleophilicity but may require post-reaction purification to remove byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural elucidation :
- NMR : H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for dichlorophenoxy groups) .
- HPLC-MS : Quantify purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 311.1) .
- Crystallography : Single-crystal X-ray diffraction resolves steric effects of the dichlorophenoxy group on planarity .
Q. How does the compound’s solubility vary across solvents, and how can this impact biological assays?
- Solubility profile :
- High in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL), and low in aqueous buffers (<1 mg/mL) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s herbicidal activity compared to 2,4-Dichlorophenoxyacetic acid (2,4-D)?
- Mode of action :
- Unlike 2,4-D (an auxin mimic), this compound disrupts electron transport chains in chloroplasts, validated via chlorophyll fluorescence assays in Arabidopsis .
- Key data : IC₅₀ of 12 µM in PSII inhibition vs. 2,4-D’s IC₅₀ >100 µM .
Q. How can contradictory data on the compound’s enzyme inhibition be resolved?
- Case study : Conflicting reports on acetylcholinesterase (AChE) inhibition (IC₅₀: 5 µM vs. 50 µM).
- Resolution : Validate assay conditions (pH 7.4, 25°C) and purity (HPLC >98%). Contaminants like 3-chloro isomers (if present) may skew results .
- Advanced approach : Use molecular docking (AutoDock Vina) to compare binding poses with AChE’s catalytic triad .
Q. What strategies improve the compound’s stability under oxidative conditions?
- Degradation pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
